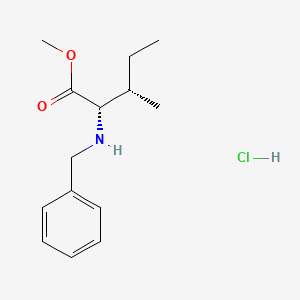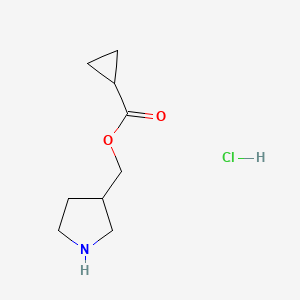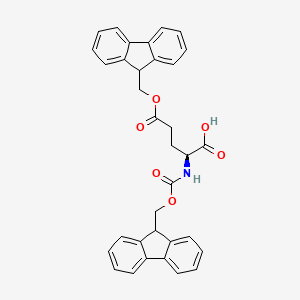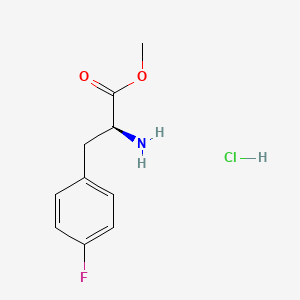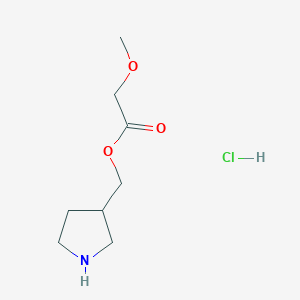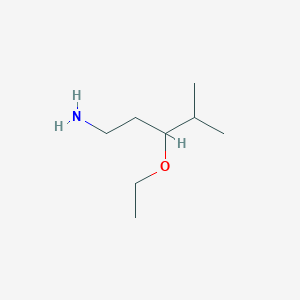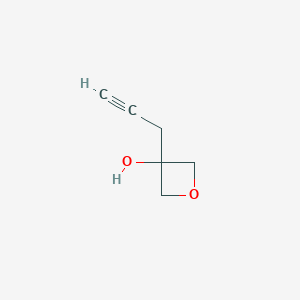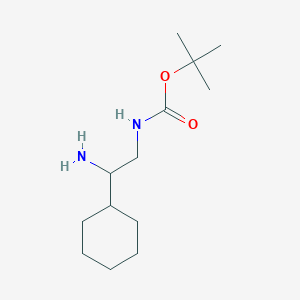
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate
Vue d'ensemble
Description
“tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate” is a chemical compound with the CAS Number: 1270370-49-4 . It has a molecular weight of 242.36 and its IUPAC name is tert-butyl 2-amino-2-cyclohexylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3, (H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 360.5±25.0 °C and a predicted density of 1.007±0.06 g/cm3 . Its pKa is predicted to be 12.49±0.46 .Applications De Recherche Scientifique
Enantioselective Synthesis and Carbocyclic Analogues
One study demonstrates the use of a similar compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This highlights the compound's utility in creating complex molecular structures with precise spatial configurations, essential for biological activity and drug development (Ober et al., 2004).
Stereoselective Synthesis of Stereoisomers
Another application involves the efficient stereoselective synthesis of six stereoisomers of a related compound, tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. This process exemplifies the control over stereochemistry critical in pharmaceutical synthesis, where the biological activity of the stereoisomers can vastly differ (Wang et al., 2017).
Atmospheric CO2 Fixation
The compound also finds application in environmental chemistry, as seen in a study where unsaturated amines, including related structures, efficiently lead to cyclic carbamates bearing an iodomethyl group through cyclizative atmospheric CO2 fixation. This innovative approach contributes to carbon capture technologies, showcasing the compound's role in addressing environmental challenges (Takeda et al., 2012).
Synthesis of Biologically Active Compounds
Further illustrating its importance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291), underscores its utility in the pharmaceutical industry. This shows how such intermediates are pivotal in developing new therapies (Zhao et al., 2017).
Glycoconjugate Synthesis
Additionally, tert-butyl carbamates have been used in glycosylative transcarbamylation reactions to yield anomeric 2-deoxy-2-amino sugar carbamates, highlighting their role in synthesizing novel glycoconjugates. This process is significant for developing glycopeptide-based drugs and biomaterials, demonstrating the compound's versatility in creating complex glycosylated structures (Henry & Lineswala, 2007).
Safety And Hazards
The compound is considered hazardous and has been assigned the signal word "Danger" . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPJHDPETSIJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate | |
CAS RN |
1270370-49-4 | |
| Record name | tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)
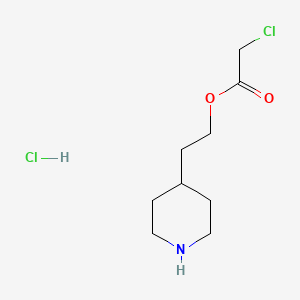
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
